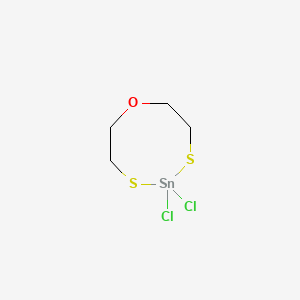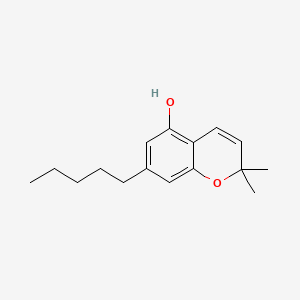
2H-1-Benzopyran-5-ol, 2,2-dimethyl-7-pentyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1-Benzopyran-5-ol, 2,2-dimethyl-7-pentyl- is a chemical compound belonging to the class of benzopyrans. It is characterized by its molecular formula C11H12O2 and a molecular weight of 176.21 g/mol . This compound is known for its unique structure, which includes a benzopyran ring with a hydroxyl group at the 5th position, two methyl groups at the 2nd position, and a pentyl group at the 7th position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-5-ol, 2,2-dimethyl-7-pentyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of ethyl ether as a solvent, with the reaction carried out at a temperature range of 113-115°C . The reaction conditions are carefully controlled to ensure the formation of the desired benzopyran structure.
Industrial Production Methods
In an industrial setting, the production of 2H-1-Benzopyran-5-ol, 2,2-dimethyl-7-pentyl- may involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reactant concentrations to achieve high yields and purity. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the target compound.
Analyse Chemischer Reaktionen
Types of Reactions
2H-1-Benzopyran-5-ol, 2,2-dimethyl-7-pentyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 5th position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The benzopyran ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzopyrans, alcohols, ketones, and aldehydes, depending on the specific reaction and conditions used.
Wissenschaftliche Forschungsanwendungen
2H-1-Benzopyran-5-ol, 2,2-dimethyl-7-pentyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurodegenerative diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2H-1-Benzopyran-5-ol, 2,2-dimethyl-7-pentyl- involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 5th position plays a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-1-Benzopyran, 2,2-dimethyl-: Similar in structure but lacks the hydroxyl group at the 5th position.
2H-1-Benzopyran, 6,7-dimethoxy-2,2-dimethyl-: Contains methoxy groups at the 6th and 7th positions instead of a pentyl group.
2H-1-Benzopyran-2-one, 5,7-dimethoxy-: Features methoxy groups and a ketone at the 2nd position.
Uniqueness
2H-1-Benzopyran-5-ol, 2,2-dimethyl-7-pentyl- is unique due to the presence of the hydroxyl group at the 5th position and the pentyl group at the 7th position. These functional groups confer distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
56157-26-7 |
|---|---|
Molekularformel |
C16H22O2 |
Molekulargewicht |
246.34 g/mol |
IUPAC-Name |
2,2-dimethyl-7-pentylchromen-5-ol |
InChI |
InChI=1S/C16H22O2/c1-4-5-6-7-12-10-14(17)13-8-9-16(2,3)18-15(13)11-12/h8-11,17H,4-7H2,1-3H3 |
InChI-Schlüssel |
XLSYFQOJMWXOCT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC(=C2C=CC(OC2=C1)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


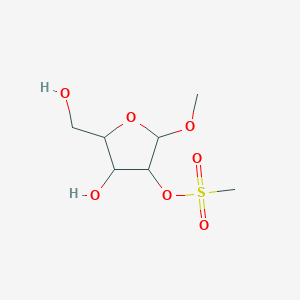
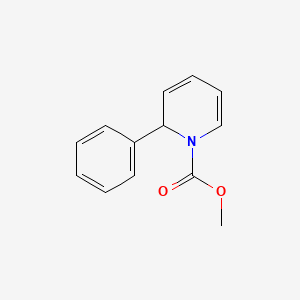

![3-(4-Fluorophenyl)-1,4-dimethylbenzo[F]quinolin-4-ium iodide](/img/structure/B14640604.png)
![3,3,5,5,11,11,13,13-Octamethyl-7,15-dioxatetracyclo[7.7.0.02,6.010,14]hexadeca-1(9),2(6),10(14)-triene-8,16-dione](/img/structure/B14640614.png)
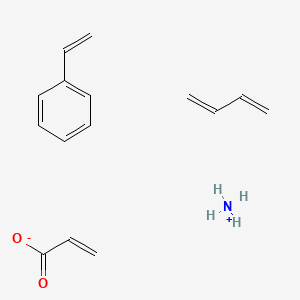
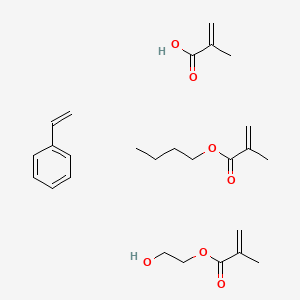
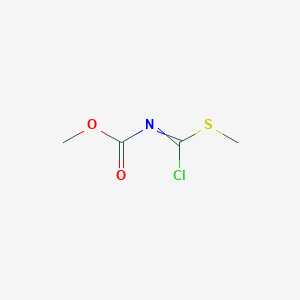
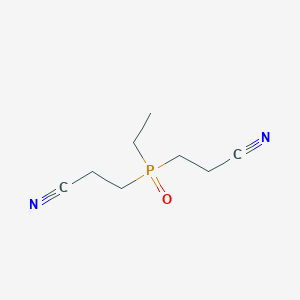
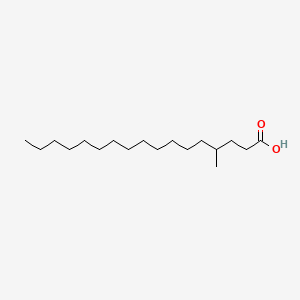
![5-(Chloromethyl)-3-[(cyclohex-1-en-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B14640647.png)
methanone](/img/structure/B14640666.png)

